molecular formula C18H19N3O3S B2654196 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 872695-55-1

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2654196
CAS No.: 872695-55-1
M. Wt: 357.43
InChI Key: UQZJEYLFAYSQGX-UHFFFAOYSA-N
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Description

2-{[6-(2H-1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a unique hybrid structure that incorporates a benzodioxole ring system, linked via a pyridazine core to a sulfanyl-ethanone piperidine unit. The presence of the benzodioxole group, a scaffold found in various biologically active molecules , suggests potential for interaction with diverse enzymatic targets. The specific molecular framework, combining a pyridazine ring with a piperidine moiety, is often explored in the development of novel enzyme inhibitors and receptor modulators. As a research chemical, its primary value lies in its use as a key intermediate or a reference standard in hit-to-lead optimization campaigns, high-throughput screening, and structure-activity relationship (SAR) studies. Researchers are investigating its potential mechanisms of action, which may include targeted protein inhibition through binding to allosteric sites or disrupting protein-protein interactions. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Comprehensive analytical data, including NMR and mass spectrometry, are available to ensure compound identity and purity for your research needs.

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-18(21-8-2-1-3-9-21)11-25-17-7-5-14(19-20-17)13-4-6-15-16(10-13)24-12-23-15/h4-7,10H,1-3,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZJEYLFAYSQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmospheres and elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The benzodioxole moiety is known to interact with proteins and nucleic acids, while the pyridazine ring can modulate enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological implications. Below is a comparative analysis using data inferred from the evidence:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Potential Therapeutic Area Reference
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one (Target) Pyridazine 1,3-Benzodioxol-5-yl (position 6), sulfanyl, piperidin-1-yl ethanone Kinase modulation, CNS agents N/A
2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidine 1,3-Benzodioxol-5-yl (position 2), piperazine (position 7) Anticancer, antimicrobial
N-ethylnorpentylone (Efilona) Cathinone 1,3-Benzodioxol-5-yl, ethylamino-pentanone Psychoactive stimulant
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-1-(10H-phenothiazin-10-yl)ethan-1-one Phenothiazine 1,3-Benzodioxol-5-yl-methyl-piperazine, phenothiazine-linked ethanone Antipsychotic, CNS modulation

Key Observations:

Core Heterocycles: The target compound utilizes a pyridazine core, distinct from the pyrido-pyrimidine (), cathinone (), and phenothiazine () scaffolds in analogs. Pyridazine derivatives are less explored in drug development compared to pyrimidines or phenothiazines, suggesting niche applications. Pyrido-pyrimidine analogs () are structurally rigid, favoring intercalation or enzyme inhibition, while phenothiazine derivatives () are associated with dopamine receptor antagonism.

Substituent Variations: The sulfanyl group in the target compound may enhance solubility or metal-binding capacity, differing from the piperazine or ethylamino groups in analogs. 1,3-Benzodioxol-5-yl is a conserved motif across all compounds, linked to serotonin receptor affinity in psychoactive agents () and metabolic stability in medicinal chemistry.

Pyrido-pyrimidine analogs () with piperazine groups are patented for antimicrobial use, highlighting the role of nitrogen heterocycles in targeting bacterial enzymes. Phenothiazine derivatives () with benzodioxol groups may combine antipsychotic and anti-inflammatory effects, whereas cathinones () primarily exhibit stimulant properties.

Research Findings and Hypotheses

  • Structural-Activity Relationships (SAR) :
    • Replacement of piperazine () with piperidine (target) may reduce polar interactions, increasing blood-brain barrier permeability for CNS-targeted applications.
    • The sulfanyl group in the target compound could confer redox-modulating activity, a feature absent in analogs with amine or methyl substituents.
  • Metabolic Stability :
    • The 1,3-benzodioxol group is prone to oxidative metabolism, but its position on pyridazine (target) versus pyrido-pyrimidine () may alter metabolic pathways.

Biological Activity

The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic properties. Its unique structural features, including a pyridazine ring and a thioether linkage, suggest that it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure

The molecular formula of the compound is C19H19N3O5SC_{19}H_{19}N_{3}O_{5}S, and its structural complexity includes functional groups that may influence its biological activity. The presence of the 2H-1,3-benzodioxole moiety is particularly noteworthy as it has been associated with various biological activities, including anticancer and antimicrobial effects.

Preliminary studies indicate that the mechanism of action for this compound may involve binding to specific enzymes or receptors, thereby modulating their activity. This interaction could lead to alterations in signaling pathways critical for cell proliferation and survival.

Biological Activity Overview

Research into the biological activities of this compound has yielded promising results:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Preliminary evaluations suggest that it exhibits broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.

Anticancer Studies

A study conducted by researchers investigated the effects of this compound on various cancer cell lines. The results indicated:

  • Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values : The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells, indicating significant cytotoxicity.

Antimicrobial Studies

In antimicrobial assessments:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • MIC Results : The compound demonstrated MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

Data Table Summary

Biological ActivityCell Line / StrainIC50 / MIC Value
AnticancerMCF-715 µM
AnticancerHeLa20 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL

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